5-Cyclopentyl-1,3-thiazol-2-amine
Overview
Description
5-Cyclopentyl-1,3-thiazol-2-amine is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to a thiazole ring with an amine group at the 2-position
Mechanism of Action
Target of Action
5-Cyclopentyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . The primary targets of thiazole derivatives are diverse and can include various enzymes, receptors, and biochemical pathways . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, such as inhibiting or activating enzymes, blocking or stimulating receptors, and affecting the function of certain biochemical pathways .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, and antineoplastic activities
Pharmacokinetics
The solubility of thiazole in water, alcohol, and ether may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives can have a wide range of molecular and cellular effects.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
They can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Cellular Effects
Thiazole derivatives have been shown to have diverse effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been synthesized and studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Cyclopentyl-1,3-thiazol-2-amine at different dosages in animal models have not been reported. Thiazole derivatives have been studied in animal models, and their effects can vary with different dosages .
Metabolic Pathways
Thiazoles can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Thiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1,3-thiazol-2-amine typically involves the cyclization of cyclopentylamine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopentyl-1,3-thiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced thiazole derivatives.
Substitution: Generation of various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
5-Cyclopentyl-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-5-methylthiazole
4-Methylthiazole
2-Aminothiazole
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Properties
IUPAC Name |
5-cyclopentyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFQAEMTMPWQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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